

Protocol for isolating 1-Caffeoylquinic acid from *Lonicera japonica*

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Compound of Interest

Compound Name: 1-Caffeoylquinic acid

Cat. No.: B1247766

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Application Notes and Protocols

Topic: Protocol for Isolating **1-Caffeoylquinic Acid** from *Lonicera japonica*

Audience: Researchers, scientists, and drug development professionals.

Introduction: *Lonicera japonica* Thunb., commonly known as Japanese honeysuckle, is a well-known plant in traditional medicine, valued for its wide range of biological activities, including antiviral, anti-inflammatory, and antioxidant effects.^[1] These properties are largely attributed to its rich content of phenolic compounds, particularly caffeoylquinic acids (CQAs). **1-Caffeoylquinic acid** (1-CQA), an isomer of chlorogenic acid, is a significant bioactive constituent. This document provides a detailed protocol for the efficient extraction, isolation, and purification of 1-CQA from the flower buds of *Lonicera japonica*, yielding a high-purity compound suitable for research and preclinical development. The protocol employs a multi-step approach involving solvent extraction, macroporous resin chromatography for enrichment, and preparative high-performance liquid chromatography (Prep-HPLC) for final purification.

Materials and Reagents

- Plant Material: Dried flower buds of *Lonicera japonica*.
- Solvents: Ethanol (95%, analytical grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (HPLC grade), Deionized water.

- Chemicals: Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
- Chromatography Media: Macroporous adsorption resin (e.g., HPD-850 or AB-8 type).[2][3]
- Prep-HPLC Column: C18 reverse-phase column (e.g., Cosmosil 5C18-MS-II, 20 x 250 mm, 5 µm or equivalent).[4]
- Analytical HPLC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

Equipment

- Grinder or mill
- Reflux extraction apparatus or ultrasonic bath
- Rotary evaporator
- Vacuum filtration system
- pH meter
- Glass chromatography column (for macroporous resin)
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with UV detector
- Analytical High-Performance Liquid Chromatography (HPLC) system with DAD or UV detector
- Freeze dryer (Lyophilizer)
- Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation (optional but recommended).[6]

Experimental Protocol

Step 1: Extraction of Crude Polyphenols

The initial step involves extracting the crude phenolic compounds from the dried plant material. Water reflux extraction is an effective method.^[7]

- Preparation: Grind the dried flower buds of *Lonicera japonica* into a coarse powder (approx. 40-60 mesh).
- Extraction:
 - Place 100 g of the dried powder into a round-bottom flask.
 - Add deionized water at a liquid-to-solid ratio of 25:1 (v/w), resulting in 2.5 L of water.^[7]
 - Heat the mixture to 75°C and maintain reflux for 60 minutes with continuous stirring.^[7]
 - After the first extraction, filter the mixture through cheesecloth or a coarse filter to separate the extract from the plant residue.
 - Return the plant residue to the flask and repeat the extraction process under the same conditions.
- Concentration: Combine the filtrates from both extractions and concentrate the solution to about 1/10th of the original volume using a rotary evaporator at <60°C to obtain the crude extract.

Step 2: Enrichment using Macroporous Resin Chromatography

This step purifies and enriches the caffeoylquinic acids from the crude extract, removing sugars, salts, and other highly polar impurities.^{[2][8]}

- Resin Preparation: Pack a glass column with HPD-850 macroporous resin. Pre-treat the resin by washing sequentially with 1N HCl, 1N NaOH, and finally with deionized water until the eluent is neutral. Equilibrate the column with deionized water.
- Sample Loading:
 - Adjust the pH of the concentrated crude extract to a range of 3-4.

- Load the extract onto the equilibrated column at a flow rate of 2-3 bed volumes (BV)/hour. [\[3\]](#)
- Washing: Wash the column with 3-5 BV of deionized water to remove unretained impurities.
- Elution: Elute the adsorbed phenolic compounds with 5 BV of 70-95% ethanol at a flow rate of 3-5 BV/hour. [\[3\]](#)[\[9\]](#)
- Concentration: Collect the ethanol eluate and concentrate it to dryness under vacuum using a rotary evaporator. The resulting powder is the enriched CQA fraction. A single run can increase the total CQA content significantly, for instance, from 11.2% to 50.0%, with a recovery yield of around 87.9%. [\[2\]](#)[\[8\]](#)

Step 3: Isolation of 1-CQA by Preparative HPLC

The final purification is achieved using preparative reverse-phase HPLC to separate the individual CQA isomers. [\[1\]](#)[\[4\]](#)

- Sample Preparation: Dissolve the enriched CQA fraction in methanol (HPLC grade) to a concentration of approximately 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter.
- Chromatographic Conditions:
 - System: Preparative HPLC with UV detector.
 - Column: C18 reverse-phase, 20 x 250 mm, 5 µm.
 - Mobile Phase: A gradient of A (Acetonitrile) and B (0.1% Formic Acid in Water).
 - Gradient: A typical gradient could be: 10-25% A over 40 minutes. This must be optimized based on the specific column and system.
 - Flow Rate: 8-12 mL/min. [\[4\]](#)
 - Detection Wavelength: 327 nm (a characteristic absorption wavelength for CQAs). [\[10\]](#)
 - Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.

- **Fraction Collection:** Collect the fractions corresponding to the peak of 1-CQA based on the chromatogram. The retention time for 1-CQA will need to be determined using an analytical standard or confirmed by subsequent analysis.
- **Post-Processing:** Combine the pure fractions, remove the organic solvent (acetonitrile) using a rotary evaporator, and then freeze-dry the remaining aqueous solution to obtain pure 1-CQA as a powder.

Step 4: Purity Assessment and Structural Confirmation

- **Purity Analysis:** Assess the purity of the isolated compound using an analytical HPLC-DAD system. The purity should exceed 95% for most research applications.
- **Structural Confirmation:** Confirm the identity of the isolated compound as **1-Caffeoylquinic acid** using Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR and ^{13}C -NMR) for structural elucidation. [\[6\]](#)

Data Presentation

Table 1: Optimal Parameters for Extraction and Enrichment

Parameter	Value	Reference
Extraction Method	Water Reflux	[7]
Plant Material	Dried Flower Buds	-
Liquid-to-Solid Ratio	25 mL/g	[7]
Extraction Temperature	75°C	[7]
Extraction Duration	60 min (repeated twice)	[7]
Enrichment Method	Macroporous Resin (HPD-850)	[2] [8]
Adsorption pH	3-4	[2] [8]

| Elution Solvent | 70-95% Ethanol | [\[3\]](#)[\[9\]](#) |

Table 2: Performance Metrics of the Purification Process

Stage	Purity of Total CQAs	Recovery Yield	Reference
Crude Extract	~11.2%	-	[2] [8]
After Macroporous Resin	~50.0%	~87.9%	[2] [8]

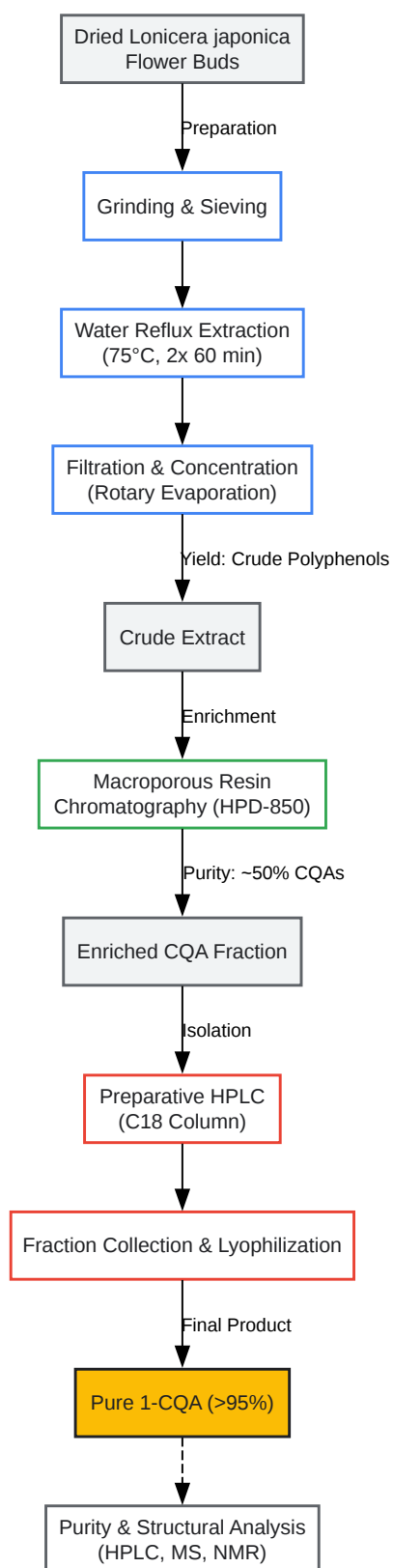
| After Prep-HPLC | >95% | Variable (dependent on loading) | [\[6\]](#) |

Table 3: Recommended Preparative HPLC Conditions

Parameter	Specification	Reference
Column	C18 Reverse-Phase (20 x 250 mm, 5 µm)	[4]
Mobile Phase A	Acetonitrile	[5]
Mobile Phase B	0.1% Formic Acid in Water	[5]
Detection Wavelength	327 nm	[10]
Flow Rate	8-12 mL/min	[4]

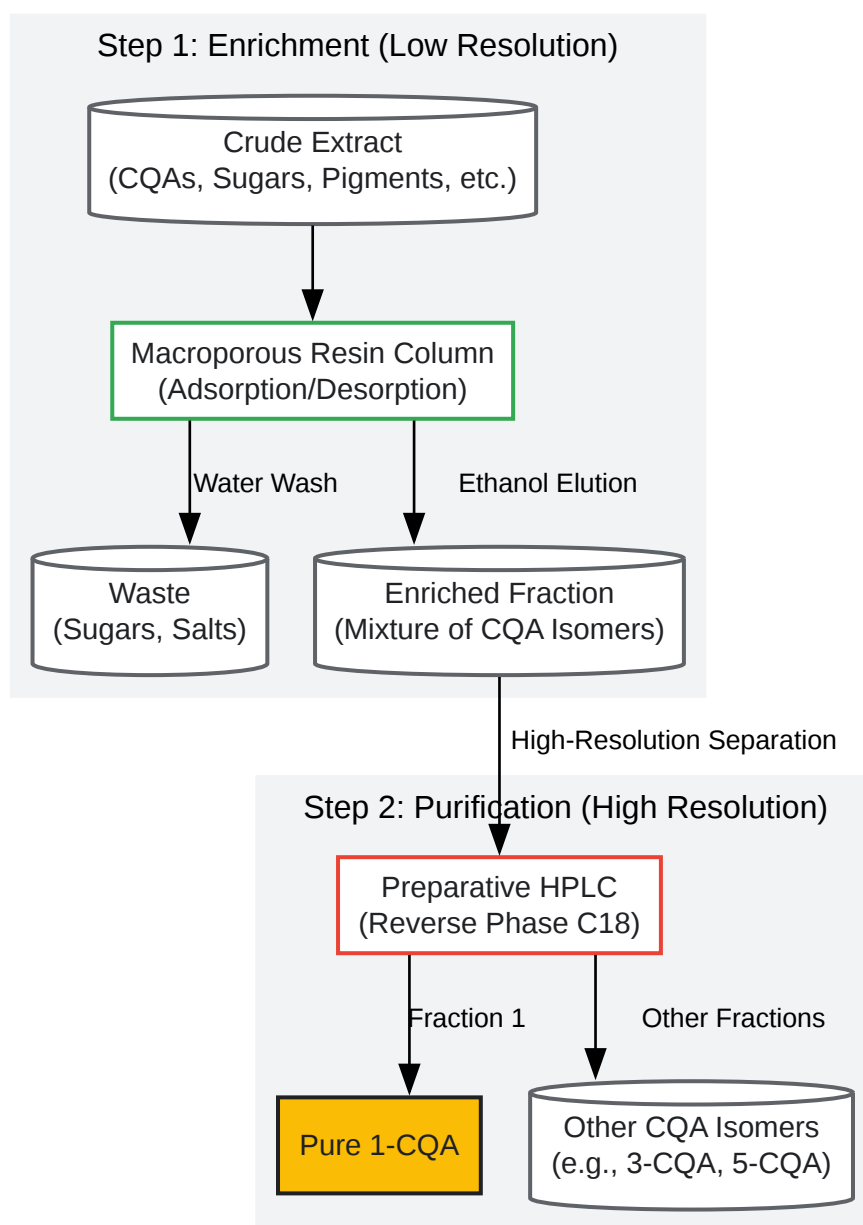
| Mode | Gradient Elution | [\[5\]](#) |

Visualizations



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Caption: Overall experimental workflow for the isolation of 1-CQA.



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Caption: Logical diagram of the two-step chromatographic purification process.

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